1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,6,7,7-hexadeuterio-3a,7a-dihydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/i1D,2D,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFFBTOJCKSRJY-TZCZJOIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(C2C(C1([2H])[2H])C(=O)NC2=O)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662204 |

Source

|

| Record name | (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-96-3 |

Source

|

| Record name | 3a,4,7,7a-Tetrahydro-4,7-d2-1H-isoindole-1,3(2H)-dione-4,5,6,7-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2,3,6-Tetrahydrophthalimide-d6: Properties, Applications, and Analytical Methodologies

Introduction

1,2,3,6-Tetrahydrophthalimide-d6 (d6-THPI) is the deuterated isotopologue of 1,2,3,6-Tetrahydrophthalimide (THPI), a molecule of significant interest in environmental and toxicological analysis. The parent compound, THPI, is the primary and stable metabolite of Captan, a widely used agricultural fungicide[1]. Consequently, the detection and quantification of THPI in biological matrices serve as a reliable biomarker for assessing human exposure to Captan[1].

The strategic replacement of six hydrogen atoms with deuterium imparts unique physical properties to the molecule, making d6-THPI an indispensable tool for researchers. This guide provides a comprehensive overview of the chemical and physical properties of 1,2,3,6-Tetrahydrophthalimide-d6, its principal applications, and the underlying scientific principles that govern its use, particularly in modern analytical chemistry.

The significance of deuteration extends beyond simple labeling. The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), can alter the rate of chemical reactions, including metabolic pathways, making deuterated compounds valuable in drug development to enhance metabolic stability[2][3]. However, the most prominent application for d6-THPI is its role as a high-fidelity internal standard in mass spectrometry-based quantification, a topic this guide will explore in depth[2].

Section 1: Core Chemical and Physical Properties

The foundational characteristics of d6-THPI are critical for its proper handling, storage, and application in experimental design. While some properties are extrapolated from its non-deuterated analogue, the data presented here are compiled from various authoritative sources to ensure accuracy.

Structure and Nomenclature

-

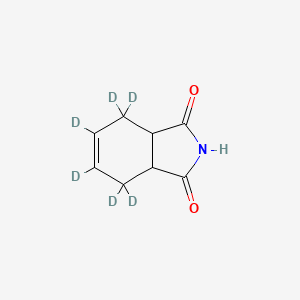

Systematic Name: 1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6

-

Common Synonyms: D6-cis-1,2,3,6-Tetrahydrophthalimide, 4-Cyclohexene-1,2-dicarboximide-d6[4][5]

The structure consists of a cyclohexene ring fused to a pyrrolidine-2,5-dione (succinimide) ring system, with deuterium atoms replacing hydrogens at the 3, 4, 5, and 6 positions of the cyclohexene ring.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of 1,2,3,6-Tetrahydrophthalimide-d6.

| Property | Value | Source(s) |

| Molecular Weight | 157.20 g/mol | [5] |

| Isotopic Purity | ≥98% | [5] |

| Appearance | Beige or white powder/solid | [4][9] |

| Melting Point | 129-137 °C (unlabeled analogue) | [4][9] |

| Solubility | Soluble in Methanol, Ethyl Acetate, Chloroform | [10] |

| Stability | Stable under recommended storage conditions | [4] |

| Storage Conditions | Long-term: -20°C; Short-term: Room Temperature | [10] |

Section 2: Spectroscopic and Analytical Characterization

Confirming the identity, purity, and isotopic enrichment of d6-THPI is paramount. Spectroscopic techniques provide the definitive data required for validation.

The Role of Mass Spectrometry (MS)

Mass spectrometry is the cornerstone technique for both the characterization and application of d6-THPI.

-

Identity Confirmation: The primary validation is the observation of the correct molecular ion peak. For d6-THPI, this will be approximately 6 Daltons higher than its unlabeled counterpart (151.16 g/mol )[1][5]. The measured mass should correspond to its chemical formula, C₈H₃D₆NO₂.

-

Purity Analysis: High-resolution mass spectrometry can distinguish the d6-labeled compound from unlabeled or partially labeled variants, allowing for precise determination of isotopic purity.

-

Quantitative Analysis: In application, tandem mass spectrometry (LC-MS/MS) is used to monitor specific precursor-to-product ion transitions, providing exceptional sensitivity and selectivity for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers unambiguous structural confirmation and verifies the specific sites of deuteration.

-

¹H NMR (Proton NMR): A proton NMR spectrum of d6-THPI will show a marked decrease or complete absence of signals corresponding to the protons at the 3, 4, 5, and 6 positions when compared to the spectrum of unlabeled THPI. The remaining signals (e.g., the imide proton) confirm the integrity of the core structure.

-

²H NMR (Deuterium NMR): This technique can be employed to directly observe the deuterium nuclei, confirming that labeling has occurred at the intended positions on the cyclohexene ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides confirmation of the molecule's functional groups and the presence of C-D bonds. The vibrational frequency of a C-D bond is lower than that of a C-H bond. This results in the appearance of distinct absorption bands in the IR spectrum, typically in the 2100-2250 cm⁻¹ region, which are absent in the unlabeled compound.

Section 3: Key Applications in Research and Development

The unique properties of 1,2,3,6-Tetrahydrophthalimide-d6 make it a highly valuable tool, primarily as an internal standard for bioanalysis.

Primary Application: The Ideal Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. It is used to correct for variations in sample preparation (e.g., extraction efficiency) and instrument response.

Why d6-THPI is an Exemplary Internal Standard:

-

Chemical Similarity: Being structurally identical to the analyte (THPI), it behaves nearly identically during sample extraction and chromatographic separation, ensuring that any loss of analyte is mirrored by a proportional loss of the IS.

-

Co-elution: It co-elutes with the analyte during liquid chromatography (LC), which is crucial for correcting matrix effects in the ion source.

-

Mass Differentiation: Its different mass (157 vs. 151 amu) allows it to be independently detected by the mass spectrometer without any signal interference from the analyte.

This protocol outlines a standard workflow for monitoring Captan exposure by quantifying its metabolite, THPI.

-

Sample Preparation:

-

To 1 mL of urine, add 10 µL of a 1 µg/mL solution of 1,2,3,6-Tetrahydrophthalimide-d6 (Internal Standard).

-

Vortex to mix.

-

Perform enzymatic hydrolysis (e.g., using β-glucuronidase) to release any conjugated THPI.

-

Execute a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and IS from the urine matrix.

-

Evaporate the solvent and reconstitute the residue in a suitable mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a reverse-phase C18 column.

-

Elute using a gradient of water and methanol (both with 0.1% formic acid).

-

Monitor the specific mass transitions for THPI (e.g., m/z 152 → 79) and d6-THPI (e.g., m/z 158 → 85) using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the ratio of the analyte peak area to the internal standard peak area (Area_Analyte / Area_IS).

-

Construct a calibration curve by plotting this ratio against the known concentrations of the calibrator samples.

-

Determine the concentration of THPI in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for the quantification of THPI in biological samples.

Application in Metabolism Studies: The Kinetic Isotope Effect

The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position. This is the Kinetic Isotope Effect (KIE).

While d6-THPI is primarily used as an internal standard, understanding the KIE is crucial for drug development professionals. If a drug candidate is metabolized via cleavage of a specific C-H bond, replacing that hydrogen with deuterium can slow its metabolism, potentially improving its pharmacokinetic profile (e.g., increasing its half-life and exposure).

Caption: The KIE slows metabolism by increasing the energy barrier for C-D bond cleavage.

Section 4: Safety, Handling, and Storage

As a stable, non-radioactive isotope, 1,2,3,6-Tetrahydrophthalimide-d6 does not pose a radiological hazard. However, its chemical properties are analogous to its parent compound, and appropriate precautions must be taken. The following guidance is based on safety data for the unlabeled cis-isomer.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[11].

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust[4][12]. Avoid contact with skin and eyes[11]. Wash hands thoroughly after handling.

-

Hazards: May cause skin and eye irritation. May cause skin sensitization (allergic reaction) upon repeated contact[6].

-

First Aid:

-

Storage: For long-term stability, store the solid compound in a tightly sealed container at -20°C[10].

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1,2,3,6-Tetrahydrophthalimide-d6 is more than just a labeled molecule; it is a precision tool that enables researchers to achieve the highest levels of accuracy and sensitivity in analytical science. Its primary role as an internal standard in the bio-monitoring of Captan exposure is critical for public health and environmental science. Furthermore, the principles of its design and application are emblematic of the broader utility of stable isotope labeling in advancing pharmaceutical and toxicological research. By understanding its core properties and the rationale behind its use, scientists can fully leverage this compound to generate robust, reliable, and defensible data.

References

- D6-cis-1,2,3,6-Tetrahydrophthalimide Safety Data Sheet.HPC Standards. [URL: https://www.hpc-standards.com/de/D6-cis-1-2-3-6-Tetrahydrophthalimid/674638]

- This compound Chemical Data.LGC Standards. [URL: https://www.lgcstandards.com/US/en/1-2-3-6-Tetrahydrophthalimide-3-3-4-5-6-6-d6/p/TRC-A618693]

- This compound Biochemical Datasheet.MyBioSource. [URL: https://www.mybiosource.com/biochemicals/1-2-3-6-tetrahydrophthalimide-3-3-4-5-6-6-d6/6077533]

- 1,2,3,6-Tetrahydrophthalimide Product Information.Merck Millipore. [URL: https://www.sigmaaldrich.com/US/en/product/mm/820370]

- This compound Product Page.MyBioSource. [URL: https://www.mybiosource.com/biochemicals/1-2-3-6-tetrahydrophthalimide-3-3-4-5-6-6-d6/6077533]

- D6-cis-1,2,3,6-Tetrahydrophthalimide Product Page.HPC Standards. [URL: https://www.hpc-standards.com/de/D6-cis-1-2-3-6-Tetrahydrophthalimid/674638]

- 1,2,3,6-Tetrahydrophthalimide Compound Summary.PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6808]

- 1,2,3,6-Tetrahydrophthalimide for synthesis.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/820370]

- 1,2,3,6-Tetrahydrophthalimide Wiki.Guidechem. [URL: https://www.guidechem.com/wiki/1,2,3,6-tetrahydrophthalimide-85-40-5.html]

- Chemical Properties of 1,2,3,6-Tetrahydrophthalimide (CAS 85-40-5).Cheméo. [URL: https://www.chemeo.com/cid/41-065-7/1-2-3-6-Tetrahydrophthalimide.html]

- This compound Product Information.Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-2-3-6-tetrahydrophthalimide-3-3-4-5-6-6-d6-1020719-96-3]

- cis-1,2,3,6-Tetrahydrophthalimide Safety Data Sheet.Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC159040050&productDescription=CIS-1%2C2%2C3%2C6-TETRAHYDROPHTHALIMID&vendorId=VN00032119&countryCode=US&language=en]

- cis-1,2,3,6-Tetrahydrophthalimide Safety Data Sheet.TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/T2801_EN.pdf]

- 1,2,3,6-Tetrahydrophthalimide Safety Data Sheet.CPAchem. [URL: https://www.cpachem.com/msds/SB50450-MSDS-en.pdf]

- cis-1,2,3,6-Tetrahydrophthalimide Compound Summary.PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/cis-1_2_3_6-Tetrahydrophthalimide]

- 1,2,3,6-Tetrahydrophthalimide Mass Spectrum.NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C85405&Mask=200]

- Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development.University of California, Santa Barbara. [URL: https://web.chem.ucsb.edu/~read/classes/218/218_18/Handouts/218_18_Deuterium.pdf]

- 1,2,3,6-Tetrahydrophthalimide Product Information.AccuStandard. [URL: https://www.accustandard.com/p-50450-1-2-3-6-tetrahydrophthalimide.html]

- 1,2,3,6-Tetrahydrophthalimide Data.NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C85405]

- CIS-1,2,3,6-TETRAHYDROPHTHALIMIDE Properties.ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6343003.htm]

- 1,2,3,6-Tetrahydrophthalimide Product Page.Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-2-3-6-tetrahydrophthalimide-85-40-5]

- Applications and Synthesis of Deuterium-Labeled Compounds.Macmillan Group, Princeton University. [URL: https://macmillan.princeton.edu/wp-content/uploads/2019/09/Deuterium-Labeled-Compounds.pdf]

- Using Deuterium in Drug Discovery: Leaving the Label in the Drug.ResearchGate. [URL: https://www.researchgate.net/publication/49629191_Using_Deuterium_in_Drug_Discovery_Leaving_the_Label_in_the_Drug]

- Deuterated Drugs.Bioscientia. [URL: https://www.bioscientia.

Sources

- 1. 1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 3. researchgate.net [researchgate.net]

- 4. hpc-standards.com [hpc-standards.com]

- 5. scbt.com [scbt.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. This compound [lgcstandards.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. 1,2,3,6-Tetrahydrophthalimide for synthesis 85-40-5 [sigmaaldrich.com]

- 10. mybiosource.com [mybiosource.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Anticipated Metabolic Fate of 1,2,3,6-Tetrahydrophthalimide-d6 in Biological Systems

Abstract

1,2,3,6-Tetrahydrophthalimide-d6 (THPI-d6) is the deuterated analog of 1,2,3,6-Tetrahydrophthalimide (THPI), a primary metabolite of the widely used fungicide captan.[1][2][3] Understanding its metabolic fate is crucial for interpreting toxicological data, pharmacokinetic studies, and human exposure assessments where THPI-d6 serves as an indispensable internal standard. This guide provides a detailed technical overview of the predicted metabolic pathways of THPI-d6 in biological systems. We will explore the principal Phase I and Phase II reactions, present validated experimental workflows for metabolite identification, and offer expert insights into the analytical methodologies required for robust quantification. This document is intended for researchers, toxicologists, and drug development professionals engaged in metabolism and safety assessment studies.

Introduction: The Scientific Context of THPI-d6

1,2,3,6-Tetrahydrophthalimide (THPI) is the primary breakdown product of captan, a phthalimide fungicide used extensively in agriculture to control fungal diseases on fruits, vegetables, and ornamental plants.[4][5] Following exposure, captan rapidly hydrolyzes, both environmentally and within biological systems, to form the more stable THPI moiety.[2] Consequently, THPI is a key biomarker for monitoring human occupational and dietary exposure to captan.[3][5]

The deuterated isotopologue, 1,2,3,6-Tetrahydrophthalimide-d6, is synthesized for use as an internal standard in quantitative analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7] Its utility lies in its chemical identity to the native compound, ensuring identical behavior during sample extraction and chromatographic separation, while its mass difference allows for distinct detection. While the deuterium labeling is designed not to alter the fundamental metabolic pathways, a thorough understanding of these pathways is essential for anticipating potential metabolites that may be formed and for designing comprehensive analytical strategies.

This guide will focus on the two major classes of metabolic transformation:

-

Phase I Metabolism: Initial modifications, primarily hydrolysis and oxidation, that introduce or expose functional groups.

-

Phase II Metabolism: Conjugation reactions where endogenous polar molecules are attached to the modified compound to facilitate excretion.

Predicted Metabolic Pathways of THPI-d6

The metabolic fate of THPI-d6 is predicted to closely follow that of its non-deuterated counterpart. The core transformations involve the imide ring and the cyclohexene ring.

Phase I Metabolism: The Primary Transformations

A. Hydrolysis: The Dominant Pathway The most significant metabolic reaction for THPI is the enzymatic hydrolysis of the imide ring. This reaction is catalyzed by amidases or esterases present in the liver and blood, leading to the formation of cis-1,2,3,6-tetrahydrophthalamidic acid.[4][8] This metabolite is more polar than the parent compound and represents the initial step toward detoxification and excretion. Further bacterial degradation can lead to o-phthalic acid.[4][9]

B. Oxidation: Cytochrome P450-Mediated Reactions The cyclohexene ring of the THPI-d6 molecule is a substrate for oxidative metabolism, primarily mediated by the Cytochrome P450 (CYP) enzyme superfamily in the liver.[10][11] Key oxidative pathways include:

-

Epoxidation: The double bond of the cyclohexene ring can be oxidized to form an epoxide. This is a common reaction for cyclic alkenes.

-

Hydroxylation: Hydroxyl groups can be introduced at various positions on the cyclohexene ring. Studies on captan metabolism have identified hydroxylated THPI metabolites, such as 3-hydroxy-THPI and 5-hydroxy-THPI, as significant urinary products.[12][13] These reactions create sites for subsequent Phase II conjugation.

The deuteration on the cyclohexene ring is not expected to fundamentally change these pathways, but may introduce minor kinetic isotope effects.

Caption: Predicted Phase I and Phase II metabolic pathways for THPI-d6.

Phase II Metabolism: Facilitating Excretion

Following Phase I oxidation, the newly introduced hydroxyl groups on the THPI-d6 molecule serve as attachment points for endogenous, water-soluble molecules. This conjugation process, known as Phase II metabolism, significantly increases the polarity of the metabolites, facilitating their excretion via urine. The most common Phase II reactions for hydroxylated metabolites are:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Catalyzed by sulfotransferases (SULTs).

Analytical Considerations and Predicted Mass Shifts

For researchers using THPI-d6 as an internal standard, it is crucial to anticipate the mass-to-charge ratios (m/z) of its potential metabolites in mass spectrometry analysis. The table below summarizes the predicted metabolites and their expected nominal masses.

| Compound Name | Molecular Formula (Non-deuterated) | Nominal Mass (Non-deuterated) | Molecular Formula (d6-labeled) | Nominal Mass (d6-labeled) | Metabolic Phase |

| THPI | C₈H₉NO₂ | 151 | C₈H₃D₆NO₂ | 157 | Parent |

| Epoxy-THPI | C₈H₉NO₃ | 167 | C₈H₃D₆NO₃ | 173 | Phase I |

| Hydroxy-THPI | C₈H₉NO₃ | 167 | C₈H₃D₆NO₃ | 173 | Phase I |

| Tetrahydrophthalamidic acid | C₈H₁₁NO₃ | 169 | C₈H₅D₆NO₃ | 175 | Phase I |

| Hydroxy-THPI Glucuronide | C₁₄H₁₇NO₉ | 343 | C₁₄H₁₁D₆NO₉ | 349 | Phase II |

Experimental Workflow for In Vitro Metabolite Identification

To empirically validate these predicted pathways, a tiered in vitro experimental approach is recommended. The use of subcellular fractions like liver microsomes is a cost-effective and high-throughput method for studying Phase I metabolism.[14][15][16]

Protocol: THPI-d6 Incubation with Human Liver Microsomes (HLM)

This protocol outlines a standard procedure to screen for Phase I oxidative metabolites.

Objective: To identify potential cytochrome P450-mediated metabolites of THPI-d6.

Materials:

-

1,2,3,6-Tetrahydrophthalimide-d6 (THPI-d6)

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL[17]

-

0.5 M Potassium Phosphate Buffer (pH 7.4)

-

NADPH Regeneration System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

-

Acetonitrile (ACN) with 0.1% Formic Acid (for reaction termination)

-

Control compounds (e.g., Testosterone, as a positive control for CYP3A4 activity)

Procedure:

-

Preparation: Thaw HLM and other reagents on ice.[18] Prepare a master mix containing phosphate buffer and the NADPH regeneration system.

-

Pre-incubation: In a microcentrifuge tube, add the HLM (final concentration 0.5-1.0 mg/mL), buffer, and THPI-d6 (final concentration 1-10 µM). Gently mix and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: Start the reaction by adding the pre-warmed NADPH regeneration system. This provides the necessary cofactor for CYP enzyme activity.[15]

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination: Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing 0.1% formic acid. This precipitates the microsomal proteins and halts enzymatic activity.

-

Sample Processing: Vortex the terminated samples vigorously, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Self-Validating Controls:

-

Time-Zero (T0) Control: Terminate the reaction immediately after adding NADPH. This accounts for any non-enzymatic degradation.

-

No-NADPH Control: Incubate THPI-d6 with HLM for the full duration but without the NADPH system. This confirms that any observed metabolism is CYP-dependent.[18]

-

Heat-Inactivated Control: Use HLM that has been pre-heated (e.g., 45°C for 30 min) to denature enzymes. This confirms the enzymatic nature of the turnover.[18]

Caption: Workflow for in vitro metabolite identification using liver microsomes.

Conclusion

The metabolic profile of 1,2,3,6-Tetrahydrophthalimide-d6 is predicted to be characterized by two primary Phase I pathways: hydrolysis of the imide ring and oxidation of the cyclohexene ring. The resulting hydroxylated metabolites are substrates for Phase II conjugation, primarily glucuronidation. The deuterium label serves as a stable mass tag throughout these transformations, allowing for clear differentiation from endogenous interferences. The experimental workflows and analytical considerations presented in this guide provide a robust framework for researchers to confidently investigate and confirm the metabolic fate of THPI-d6, ensuring data integrity in toxicological and pharmacokinetic studies.

References

-

Megadi, V. B., Tallur, P. N., Mulla, S. I., & Ninnekar, H. Z. (2010). Bacterial degradation of fungicide captan. Journal of Agricultural and Food Chemistry, 58(24), 12863–12868. ([Link])

-

Megadi, V. B., Tallur, P. N., Mulla, S. I., & Ninnekar, H. Z. (2010). Bacterial degradation of fungicide captan. PubMed. ([Link])

-

National Center for Biotechnology Information. (n.d.). Captan. PubChem Compound Summary for CID 8606. ([Link])

-

Arce, G. T., et al. (2018). Captan and Folpet: An Overview of Their Mechanism of Action and Resistance. ResearchGate. ([Link])

-

Krieger, R. I., & Thongsinthusak, T. (1993). Captan metabolism in humans yields two biomarkers, tetrahydrophthalimide (THPI) and thiazolidine-2-thione-4-carboxylic acid (TTCA) in urine. Drug and Chemical Toxicology, 16(2), 207-225. ([Link])

-

National Pesticide Information Center. (2001). Captan General Fact Sheet. Oregon State University. ([Link])

-

Fisher, M. B., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. ([Link])

-

ResearchGate. (n.d.). Bacterial Degradation of Fungicide Captan. Request PDF. ([Link])

-

Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active CAPTAN in the product CROP CARE CAPTAN WG FUNGICIDE. APVMA. ([Link])

-

Wang, J. S., et al. (2007). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 8(8), 822-829. ([Link])

-

Food and Agriculture Organization of the United Nations. (1995). Captan (007) Explanation. FAO. ([Link])

-

Kandaswamy, C. V., et al. (2020). Improved Analysis of Captan, Tetrahydrophthalimide, Captafol, Folpet, Phthalimide, and Iprodione in Fruits and Vegetables by Liquid Chromatography Tandem Mass Spectrometry. Food Chemistry, 308, 125216. ([Link])

-

CABI Digital Library. (2019). Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry. CABI. ([Link])

-

Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. ([Link])

-

ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. ([Link])

-

Ortiz de Montellano, P. R. (Ed.). (2005). Cytochrome P450: structure, mechanism, and biochemistry. Springer Science & Business Media. ([Link])

-

National Center for Biotechnology Information. (n.d.). cis-1,2,3,6-Tetrahydrophthalimide. PubChem Compound Summary for CID 92888. ([Link])

-

Ortiz de Montellano, P. R. (2010). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical reviews, 110(2), 932-948. ([Link])

-

ResearchGate. (n.d.). Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry. Request PDF. ([Link])

-

Hägele, F., Mack, D., Scherbaum, E., & Anastassiades, M. (n.d.). Analysis of Captan/THPI and of Folpet/PI via GC-MS/MS and LC-MS/MS. EURL-Pesticides.eu. ([Link])

-

MySkinRecipes. (n.d.). cis-1,2,3,6-Tetrahydrophthalimide. MySkinRecipes. ([Link])

-

Kaneko, H., et al. (1990). The pharmacokinetics and metabolism of (1R, cis)- and (1R, trans)-tetramethrin in rats. Xenobiotica, 20(5), 533-543. ([Link])

-

National Center for Biotechnology Information. (n.d.). 1,2,3,6-Tetrahydrophthalimide. PubChem Compound Summary for CID 6808. ([Link])

Sources

- 1. Captan | C9H8Cl3NO2S | CID 8606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Captan metabolism in humans yields two biomarkers, tetrahydrophthalimide (THPI) and thiazolidine-2-thione-4-carboxylic acid (TTCA) in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. npic.orst.edu [npic.orst.edu]

- 6. Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

- 8. researchgate.net [researchgate.net]

- 9. Bacterial degradation of fungicide captan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fao.org [fao.org]

- 13. 1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 15. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dls.com [dls.com]

- 17. researchgate.net [researchgate.net]

- 18. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - ID [thermofisher.com]

Methodological & Application

Application Note: High-Accuracy Quantification of Pesticide Residues in Complex Matrices Using Deuterated Internal Standards and LC-MS/MS

Abstract: This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the principles and practices of quantifying pesticide residues in complex matrices. It emphasizes the use of deuterated internal standards coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve the highest levels of accuracy and precision. Detailed protocols for sample preparation using the QuEChERS methodology, instrumental analysis, and data processing are provided, grounded in established scientific principles and regulatory guidelines.

Introduction: The Imperative for Accurate Pesticide Residue Analysis

The widespread use of pesticides in modern agriculture necessitates robust analytical methods to ensure food safety and environmental quality.[1][2] Regulatory bodies worldwide, such as the U.S. Environmental Protection Agency (EPA) and the European Union, establish Maximum Residue Limits (MRLs) for pesticides in food and feed.[2][3] Accurate quantification of these residues, often present at trace levels in complex matrices like fruits, vegetables, and cereals, presents a significant analytical challenge.[4][5]

Matrix effects, such as ion suppression or enhancement in the mass spectrometer source, and analyte losses during sample preparation are major sources of quantitative error.[6][7] The use of stable isotope-labeled internal standards, particularly deuterated analogues, in a technique known as isotope dilution mass spectrometry (IDMS), is the gold standard for overcoming these challenges.[6][8][9][10] This approach provides unparalleled accuracy by compensating for variations in sample preparation and instrumental response.[6][9]

This application note details a complete workflow, from sample extraction to final data analysis, for the quantification of multi-residue pesticides, leveraging the power of deuterated internal standards and LC-MS/MS.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is an internal standardization method where a known amount of an isotopically enriched form of the analyte (the internal standard) is added to the sample at the beginning of the analytical process.[10] Deuterated internal standards are ideal as they are chemically identical to the native analyte but have a different mass due to the replacement of hydrogen atoms with deuterium.

The core principle relies on the following:

-

Co-elution: The deuterated standard and the native analyte exhibit nearly identical chromatographic behavior, eluting at the same retention time.

-

Identical Chemical Behavior: They experience the same losses during sample preparation (extraction, cleanup) and the same matrix effects during ionization.[6]

-

Mass Differentiation: The mass spectrometer can distinguish between the native analyte and the deuterated internal standard based on their different mass-to-charge ratios (m/z).

The concentration of the native analyte is determined by measuring the response ratio of the analyte to its deuterated internal standard and interpolating this ratio against a calibration curve.[11] This ratio remains constant even if analyte is lost, as both the native compound and the standard are lost proportionally.

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS) Workflow.

Experimental Workflow and Protocols

This section outlines a validated protocol for the analysis of a broad scope of pesticide residues in high-moisture food commodities (e.g., fruits and vegetables).

Materials and Reagents

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade).

-

Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Hydrogen Citrate Sesquihydrate, Formic Acid.

-

Dispersive SPE (d-SPE): Primary Secondary Amine (PSA) sorbent, C18 sorbent, Graphitized Carbon Black (GCB) for pigmented samples.

-

Standards: Certified reference materials of native pesticide analytes and their corresponding deuterated internal standards.

Protocol 1: Preparation of Standards

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of each native pesticide and deuterated internal standard in an appropriate solvent (e.g., acetonitrile or methanol). Store at -20°C.

-

Intermediate Standard Mixes (10 µg/mL): Create combined working solutions of native pesticides and a separate mix for deuterated internal standards by diluting the stock solutions in acetonitrile.

-

Internal Standard Spiking Solution (1 µg/mL): Prepare the solution that will be added to every sample, blank, and calibration standard.

-

Calibration Curve Standards (0.5 - 200 ng/mL): Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with appropriate volumes of the intermediate native pesticide mix and the internal standard spiking solution. This is crucial for accounting for matrix effects that might not be perfectly corrected by the internal standard.[12]

Protocol 2: Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[13][14][15][16] This protocol is based on the EN 15662 method.[2][14]

Caption: QuEChERS Sample Preparation Workflow.

Step-by-Step Procedure:

-

Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Spiking: Add the deuterated internal standard spiking solution to the sample. This early addition is critical to ensure the internal standard undergoes the exact same process as the native analytes.[6]

-

Extraction: Add 10 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake & Centrifuge: Cap the tube and shake vigorously for 1 minute. Centrifuge at ≥4000 rpm for 5 minutes. This step partitions the aqueous and organic layers and extracts the pesticides into the acetonitrile.[13]

-

Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing anhydrous MgSO₄ and PSA sorbent. For samples with pigments (e.g., spinach), GCB may be included. For fatty matrices, C18 sorbent is used.[14]

-

Final Centrifugation: Shake the d-SPE tube for 30 seconds and centrifuge for 5 minutes.

-

Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Instrumental Analysis

The analysis is performed using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Typical LC-MS/MS Parameters:

| Parameter | Setting | Rationale |

| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for a wide range of pesticide polarities. |

| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Formate | Promotes better peak shape and ionization efficiency. |

| Mobile Phase B | Methanol with 0.1% Formic Acid & 5 mM Ammonium Formate | Elutes more hydrophobic compounds. |

| Gradient | Optimized for separation of target analytes | A typical run starts with high aqueous phase, ramping up the organic phase to elute pesticides based on polarity. |

| Flow Rate | 0.3 - 0.5 mL/min | Balances analysis time with separation efficiency. |

| Injection Volume | 1 - 5 µL | Kept low to minimize matrix introduction into the MS. |

| Ionization Source | Heated Electrospray Ionization (HESI) | Versatile source suitable for a wide range of pesticide chemistries. |

| Scan Type | Scheduled Multiple Reaction Monitoring (MRM) | Maximizes sensitivity and throughput by monitoring specific precursor-product ion transitions only when the analyte is expected to elute.[11] |

| Polarity | Positive/Negative Switching | Allows for the detection of both acidic and basic pesticides in a single run.[6] |

Data Analysis, Validation, and Quality Control

Accurate quantification requires rigorous data processing and adherence to quality control procedures as outlined in guidelines like SANTE/11312/2021.[12][17][18][19]

Data Processing

-

Peak Integration: Integrate the chromatographic peaks for two specific MRM transitions (a quantifier and a qualifier ion) for each native analyte and its corresponding deuterated internal standard.

-

Ratio Calculation: The software calculates the ratio of the quantifier ion peak area of the native analyte to the quantifier ion peak area of the deuterated internal standard.

-

Calibration: A calibration curve is constructed by plotting the calculated area ratios against the known concentrations of the matrix-matched calibration standards. A linear regression with a weighting factor (e.g., 1/x) is typically used.

-

Quantification: The concentration of the analyte in the unknown sample is calculated from its area ratio using the regression equation from the calibration curve.

Method Validation

Method validation ensures that the analytical procedure is fit for its intended purpose.[20][21] Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria (Typical, per SANTE guidelines) | Purpose |

| Linearity | Correlation coefficient (r²) > 0.99 | Demonstrates a proportional response across a range of concentrations. |

| Accuracy (Recovery) | 70 - 120% | Measures the agreement between the measured and known concentration. Assessed by spiking blank matrix at different levels.[14] |

| Precision (RSD) | Repeatability RSD ≤ 20% | Measures the closeness of agreement between replicate measurements. |

| Limit of Quantification (LOQ) | Lowest concentration validated with acceptable accuracy and precision. | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Specificity | No significant interfering peaks at the retention time of the analyte. Ion ratio of qualifier/quantifier within ±30% of the standard. | Ensures the signal is from the analyte of interest. |

Conclusion

The use of deuterated internal standards in combination with the QuEChERS sample preparation method and LC-MS/MS analysis provides a robust, accurate, and high-throughput solution for the quantification of pesticide residues. This isotope dilution approach effectively mitigates matrix effects and compensates for analyte losses, ensuring data of the highest quality and reliability. Adherence to established protocols and rigorous validation procedures, such as those outlined in the SANTE guidelines, is essential for generating defensible data that meets global regulatory standards.[12][19] This methodology empowers laboratories to ensure food safety and protect consumer health with confidence.

References

-

Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal of AOAC International. Available at: [Link]

-

QuEChERS.com. (n.d.). Home of the QuEChERS Method. Available at: [Link]

-

Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Available at: [Link]

-

U.S. Environmental Protection Agency. (1996). Series 860 - Residue Chemistry Test Guidelines. Available at: [Link]

-

EU Reference Laboratories for Residues of Pesticides. (2026). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed - SANTE 11312/2021. Available at: [Link]

-

Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. Available at: [Link]

-

Lynxee consulting. (2025). EUROPE – COM : New update of the analytical guidance document for residue. Available at: [Link]

-

Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. Available at: [Link]

-

Analytical Group. (n.d.). Pesticide Residues. Available at: [Link]

-

Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods. Available at: [Link]

-

European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. Available at: [Link]

-

GSC. (n.d.). SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis. Available at: [Link]

-

European Commission. (2013). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. Available at: [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]

-

PubMed Central (PMC). (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Available at: [Link]

-

Semantic Scholar. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Available at: [Link]

-

Taylor & Francis Online. (2004). Quantitative LC-ESI-MS Analysis for Pesticides in a Complex Environmental Matrix Using External and Internal Standards. Available at: [Link] AO-200032733

-

U.S. Environmental Protection Agency. (1996). Residue Chemistry Test Guidelines Oppts 860.1340 Residue Analytical Method. Available at: [Link]

-

Wikipedia. (n.d.). Isotope dilution. Available at: [Link]

Sources

- 1. measurlabs.com [measurlabs.com]

- 2. Pesticide Residues - Analytical Group [analytical-group.com]

- 3. epa.gov [epa.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables | Semantic Scholar [semanticscholar.org]

- 6. lcms.cz [lcms.cz]

- 7. tandfonline.com [tandfonline.com]

- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Isotope dilution - Wikipedia [en.wikipedia.org]

- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. food.ec.europa.eu [food.ec.europa.eu]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 15. QuEChERS: Home [quechers.eu]

- 16. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 17. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]

- 18. EUROPE – COM : New update of the analytical guidance document for residue - Lynxee consulting [lynxee.consulting]

- 19. SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis - GSC [gscsal.com]

- 20. Online Course Validation of Chemical Methods for Residue Analysis | WUR [wur.nl]

- 21. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables [ouci.dntb.gov.ua]

Application Note: Quantitative Analysis of 1,2,3,6-Tetrahydrophthalimide (THPI) in Food and Environmental Matrices Using a Stable Isotope-Labeled Internal Standard

Abstract

This application note presents robust and validated methodologies for the sensitive and accurate quantification of 1,2,3,6-Tetrahydrophthalimide (THPI) in complex food and environmental water samples. THPI is the principal and stable metabolite of captan, a widely used dicarboximide fungicide.[1][2][3] Due to the thermal instability of the parent compound, regulatory monitoring often relies on the analysis of THPI.[4][5] To ensure the highest level of accuracy and to correct for matrix effects and procedural variability, this protocol employs 1,2,3,6-Tetrahydrophthalimide-d6 (THPI-d6) as a stable isotope-labeled internal standard (SIL-IS). We detail two distinct sample preparation workflows: a QuEChERS-based method for diverse food matrices and a Solid-Phase Extraction (SPE) method for environmental water samples.[6][7] Final analysis is performed by Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), providing excellent selectivity and sensitivity.[8][9]

Introduction: The Rationale for THPI and the Role of THPI-d6

Captan is a non-systemic fungicide used globally to control a wide spectrum of fungal diseases on fruits, vegetables, and ornamental plants.[4] However, captan is known to degrade rapidly during sample processing and analysis, particularly with heat-dependent techniques like Gas Chromatography (GC).[4][5] Its primary degradation product, 1,2,3,6-Tetrahydrophthalimide (THPI), is significantly more stable and is therefore considered a reliable marker for the total residue of captan in food and environmental samples.[1][3]

Quantitative analysis in complex matrices such as food and environmental samples is challenging due to the presence of co-extractive compounds that can cause ion suppression or enhancement in the mass spectrometer, a phenomenon known as the "matrix effect". The most effective strategy to mitigate these inaccuracies is the use of a stable isotope-labeled internal standard. THPI-d6 is the ideal internal standard for this application. Being chemically identical to the native THPI, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects. However, its mass is different due to the deuterium labels, allowing it to be distinguished and measured independently by the mass spectrometer. By calculating the peak area ratio of the native analyte to the labeled standard, precise and accurate quantification can be achieved, regardless of sample-to-sample variations.

This guide provides comprehensive protocols designed for analytical scientists in regulatory, industrial, and research laboratories.

Analysis of THPI in Food Samples by QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for multi-residue pesticide analysis in food.[10][11][12] It involves a simple two-step process: a salting-out extraction with acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[6][13]

Principle of the QuEChERS Method

A homogenized sample is first extracted with acetonitrile. High concentrations of salts (e.g., magnesium sulfate and sodium chloride) are then added to induce phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer. An aliquot of this extract is then cleaned using a d-SPE step, where sorbents are added to remove specific matrix interferences before LC-MS/MS analysis.

Detailed Protocol: QuEChERS (EN 15662 Method)

-

Sample Homogenization:

-

Weigh 10 g (± 0.1 g) of a representative, homogenized food sample into a 50 mL polypropylene centrifuge tube. For dry samples (e.g., cereals), add 10 mL of reagent-grade water and allow to rehydrate for 30 minutes.

-

-

Internal Standard Spiking:

-

Add a precise volume of THPI-d6 working solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.

-

Scientist's Note: Spiking the internal standard at the very beginning of the workflow is critical. This ensures that the SIL-IS undergoes every subsequent step—extraction, cleanup, and analysis—alongside the native analyte, enabling it to accurately correct for any losses or matrix effects throughout the entire process.

-

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Cap the tube securely and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥4000 RCF for 5 minutes.

-

-

Dispersive SPE (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE tube.

-

The choice of d-SPE sorbent depends on the food matrix:

-

General Fruits & Vegetables: 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA).

-

Pigmented Fruits & Vegetables: Add 50 mg of Graphitized Carbon Black (GCB).

-

High-Fat Samples: Add 50 mg of C18 sorbent.

-

-

Scientist's Note: PSA is used to remove organic acids, sugars, and other polar interferences. C18 is effective at removing lipids and other non-polar compounds, while GCB removes pigments like chlorophyll. Anhydrous MgSO₄ is always included to remove residual water.[13]

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at ≥4000 RCF for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer the cleaned supernatant into an autosampler vial for LC-MS/MS analysis.

-

QuEChERS Workflow Diagram

Caption: Workflow for THPI analysis in water by SPE.

Instrumental Analysis: LC-MS/MS Parameters

Liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and selectivity for trace-level quantification. [14][15]

| LC Parameters | Recommended Conditions |

|---|---|

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Formate |

| Mobile Phase B | Methanol with 0.1% Formic Acid & 5 mM Ammonium Formate |

| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold 2 min, re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| MS/MS Parameters | Recommended Conditions |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | Analyte |

| THPI | |

| THPI-d6 |

Note: MS/MS parameters such as collision energy and cone voltage should be optimized for the specific instrument in use.

Method Validation and Performance

The described methods were validated according to the SANTE/11312/2021 guidelines for pesticide residue analysis. [8][16]Key validation parameters include linearity, accuracy (recovery), precision (repeatability, %RSD), and the Limit of Quantification (LOQ).

| Matrix | Spike Level (µg/kg) | Mean Recovery (%) | Precision (% RSD, n=5) | LOQ (µg/kg) |

| Apple (High Water) | 10 | 98 | 4.5 | 10 |

| 100 | 101 | 3.8 | ||

| Avocado (High Fat) | 10 | 91 | 8.2 | 10 |

| 100 | 95 | 6.5 | ||

| Spinach (High Pigment) | 10 | 94 | 7.1 | 10 |

| 100 | 97 | 5.9 | ||

| Surface Water (µg/L) | 0.05 | 105 | 5.3 | 0.05 |

| 0.5 | 102 | 4.1 |

Validation Results Summary:

-

Linearity: Excellent linearity was achieved with a correlation coefficient (R²) > 0.995 across the calibration range (e.g., 1-200 µg/L).

-

Accuracy & Precision: Mean recoveries for all matrices were within the acceptable range of 70-120%, with relative standard deviations (RSDs) below 10%, demonstrating excellent accuracy and precision. [8][9]* LOQ: The method achieves low limits of quantification, suitable for regulatory monitoring against established Maximum Residue Limits (MRLs).

Conclusion

The methodologies presented provide a comprehensive solution for the reliable quantification of 1,2,3,6-Tetrahydrophthalimide (THPI) in challenging food and environmental water matrices. The strategic use of 1,2,3,6-Tetrahydrophthalimide-d6 as an internal standard is fundamental to the success of the method, ensuring high accuracy by compensating for matrix interference and procedural variations. The combination of optimized QuEChERS or SPE sample preparation with sensitive LC-MS/MS analysis delivers a robust, high-throughput workflow suitable for routine monitoring and research applications.

References

-

Anastassiades, M., Lehotay, S. J., et al. (2003). QuEChERS: Home. Available at: [Link]

-

Waters Corporation. (n.d.). LC-MS Analysis of Common Fungicide Residues. Available at: [Link]

-

Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Available at: [Link]

-

Calvini, R., et al. (2021). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI. Available at: [Link]

-

Lehotay, S. J. (2004). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Available at: [Link]

-

Raykol. (n.d.). Application of solid-phase extraction in environmental sample analysis. Available at: [Link]

-

Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Semantic Scholar. Available at: [Link]

-

RSC Publishing. (2020). Solid-phase extraction as sample preparation of water samples for cell-based and other in vitro bioassays. Environmental Science: Processes & Impacts. Available at: [Link]

-

MDPI. (2025). Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices. Available at: [Link]

-

JoVE. (2016). A Simple Method for Automated Solid Phase Extraction of Water Samples for Immunological Analysis of Small Pollutants. Available at: [Link]

-

Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. Available at: [Link]

-

Francis Academic Press. (n.d.). Application of Solid Phase Extraction Technology in Environmental Chemical Analysis. Web of Proceedings. Available at: [Link]

-

OUCI. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Available at: [Link]

-

Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Available at: [Link]

-

European Commission. (2021). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. SANTE/11312/2021. Available at: [Link]

-

ResearchGate. (2023). Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry. Available at: [Link]

-

Shimadzu. (n.d.). Analysis of Captan, Folpet, and their Derivatives in Food with APCI-LCMS-8060. Available at: [Link]

-

PubChem. (n.d.). 1,2,3,6-Tetrahydrophthalimide. National Center for Biotechnology Information. Available at: [Link]

-

ACS Publications. (2007). Determination of Postharvest Fungicides in Fruit Juices by Solid-Phase Extraction Followed by Liquid Chromatography Electrospray Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

ResearchGate. (2023). Captan: Problems Associated with its Identification in Environmental Materials and Food Products. Potential Solutions. Available at: [Link]

-

Waters Corporation. (n.d.). A New Strategy for the Determination of Captan and Folpet in Food Matrices. Available at: [Link]

-

NIH. (2020). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. PMC. Available at: [Link]

-

NIH. (2022). LC-MS/MS-Based Fungicide Accumulation Assay to Demonstrate Efflux Activity in the Wheat Pathogen Zymoseptoria tritici. PMC. Available at: [Link]

-

Carl ROTH. (n.d.). 1,2,3,6-Tetrahydrophthalimide, CAS No. 1469-48-3. Available at: [Link]

-

PubMed. (2019). Improved Analysis of Captan, Tetrahydrophthalimide, Captafol, Folpet, Phthalimide, and Iprodione in Fruits and Vegetables by Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]

-

WSEAS. (2023). Captan: Problems Associated with its Identification in Environmental Materials and Food Products. Potential Solutions. Available at: [Link]

-

ACS Publications. (2003). GC-ITMS Determination and Degradation of Captan during Winemaking. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. wseas.com [wseas.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. shimadzu.com [shimadzu.com]

- 5. lcms.cz [lcms.cz]

- 6. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 7. Application of solid-phase extraction in environmental sample analysis - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]

- 8. mdpi.com [mdpi.com]

- 9. Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. QuEChERS: Home [quechers.eu]

- 11. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. mdpi.com [mdpi.com]

- 14. waters.com [waters.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. eurl-pesticides.eu [eurl-pesticides.eu]

A High-Precision Guide to Isotope Dilution Mass Spectrometry: Quantification of 1,2,3,6-Tetrahydrophthalimide using a Deuterated Internal Standard

Executive Summary

This document provides a comprehensive, in-depth protocol for the quantitative analysis of 1,2,3,6-Tetrahydrophthalimide (THPI) utilizing Isotope Dilution Mass Spectrometry (IDMS). The methodology leverages 1,2,3,6-Tetrahydrophthalimide-d6 as a stable isotope-labeled internal standard to achieve the highest levels of accuracy and precision, a critical requirement for regulatory compliance and safety assessments. This guide is intended for researchers, scientists, and professionals in drug development and analytical testing who require a robust and reliable quantification method. We will delve into the core principles of IDMS, provide a step-by-step experimental workflow, and discuss the causality behind key procedural choices to ensure methodological soundness.

The Principle and Power of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving highly accurate and precise quantification of target analytes.[1] The fundamental principle of IDMS lies in the addition of a known quantity of an isotopically labeled version of the analyte, known as the internal standard, to the sample at the very beginning of the analytical process.[2][3] This internal standard is chemically identical to the analyte but possesses a different mass due to the incorporation of stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).

Because the analyte and the internal standard are chemically indistinguishable, they exhibit virtually identical behavior throughout the entire analytical workflow, including extraction, derivatization, and chromatographic separation.[2] Consequently, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the native analyte and the isotopically labeled internal standard based on their mass-to-charge ratios (m/z). By measuring the ratio of the signal from the native analyte to that of the internal standard, an exceptionally accurate quantification can be achieved, as this ratio remains constant irrespective of sample loss or variations in instrument response.[2] This intrinsic correction for analytical variability is what positions IDMS as a definitive method in quantitative analysis.[1]

Application Focus: Quantifying 1,2,3,6-Tetrahydrophthalimide

1,2,3,6-Tetrahydrophthalimide (THPI) is a primary metabolite of the fungicide captan.[4] Due to the widespread agricultural use of captan, monitoring for the presence of THPI in food products and environmental samples is crucial for assessing exposure and ensuring safety.[4][5] The inherent instability of captan, which can degrade to THPI during analysis, makes direct measurement challenging.[6] Therefore, a reliable method for the accurate quantification of THPI is essential.

This protocol employs 1,2,3,6-Tetrahydrophthalimide-d6 as the internal standard. The incorporation of six deuterium atoms provides a distinct mass shift, allowing for clear differentiation from the native THPI by the mass spectrometer, while preserving the chemical properties necessary for effective isotope dilution.

Comprehensive Experimental Protocol

Essential Materials and Reagents

-

Analyte Standard: 1,2,3,6-Tetrahydrophthalimide (CAS: 85-40-5), ≥98% purity.[7][8]

-

Internal Standard: 1,2,3,6-Tetrahydrophthalimide-d6.

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

-

Additives: Formic Acid (LC-MS grade), Acetic Acid (optional for sample extraction).

-

Solid Phase Extraction (SPE): C18 cartridges for sample cleanup, if required.

-

Filters: 0.22 µm syringe filters (e.g., PTFE).

Recommended Instrumentation

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering precise gradients.

-

Mass Spectrometer (MS): A triple quadrupole (QqQ) mass spectrometer is highly recommended for its sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. An atmospheric pressure chemical ionization (APCI) source may be beneficial for these compounds.[9][10]

Preparation of Standards

Accuracy in standard preparation is paramount for the success of the IDMS method.

-

Primary Stock Solutions (e.g., 1 mg/mL):

-

Accurately weigh ~10 mg of 1,2,3,6-Tetrahydrophthalimide and dissolve in 10 mL of methanol.

-

Accurately weigh ~10 mg of 1,2,3,6-Tetrahydrophthalimide-d6 and dissolve in 10 mL of methanol.

-

Rationale: Methanol is a suitable solvent for both compounds, and preparing a concentrated primary stock minimizes weighing errors.

-

-

Intermediate Working Solutions (e.g., 10 µg/mL):

-

Perform serial dilutions of the primary stock solutions with methanol to achieve the desired concentration.

-

-

Calibration Curve Standards:

-

Prepare a series of calibration standards by spiking appropriate volumes of the analyte working solution into a blank matrix extract. This creates matrix-matched calibrants to mimic the sample environment.

-

To each calibration standard and all unknown samples, add a fixed, known amount of the 1,2,3,6-Tetrahydrophthalimide-d6 working solution. A typical final concentration might be 50 ng/mL.

-

Rationale: Adding a constant amount of the internal standard to both calibrants and samples is the cornerstone of isotope dilution, as it is the ratio of analyte to internal standard that is measured.

-

Sample Preparation: A Generalized Workflow

The following is a robust sample preparation scheme adaptable to various matrices like fruits and vegetables. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach.

-

Homogenization: Cryogenic milling of solid samples is recommended to minimize enzymatic degradation of the analyte.[5]

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (with 1% acetic acid, optional).[4]

-

Crucially, at this stage, spike the sample with a known volume of the 1,2,3,6-Tetrahydrophthalimide-d6 working solution.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at >4000 x g for 5 minutes.

-

Rationale: Spiking the internal standard at the earliest step ensures it experiences the same extraction efficiency and potential losses as the native analyte.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a portion of the supernatant (e.g., 6 mL) to a d-SPE tube containing cleanup sorbents (e.g., PSA and C18).

-

Vortex for 30 seconds and centrifuge.

-

Rationale: d-SPE removes interfering matrix components like fatty acids and pigments that can suppress the MS signal.

-

-

Final Preparation:

-

Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase.

-

Filter through a 0.22 µm syringe filter prior to injection.

-

LC-MS/MS Instrumental Parameters

Table 1: Suggested Liquid Chromatography Conditions

| Parameter | Value | Rationale |

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.7 µm) | Provides good retention and separation for moderately polar compounds like THPI.[11] |

| Mobile Phase A | Water with 0.1% Acetic Acid | Acidification improves peak shape and ionization efficiency.[11] |

| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid | A common organic solvent for reverse-phase chromatography.[11] |

| Gradient | 5% B to 95% B over 8 minutes | A standard gradient to elute the analyte and clean the column. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column.[11] |

| Column Temperature | 40 °C | Enhances separation efficiency and reduces backpressure.[11] |

| Injection Volume | 2-5 µL | Balances sensitivity with potential matrix loading. |

Table 2: Mass Spectrometry Parameters (MRM)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1,2,3,6-Tetrahydrophthalimide | 152.1 | [To be determined] | [To be determined] |

| 1,2,3,6-Tetrahydrophthalimide-d6 | 158.1 | [To be determined] | [To be determined] |

Note: The molecular weight of THPI is 151.16 g/mol .[7][12] The precursor ion will be the protonated molecule [M+H]⁺. Product ions and collision energies must be empirically optimized by infusing individual standards into the mass spectrometer to determine the most stable and abundant fragment ions for quantification and qualification.

Visualizing the IDMS Workflow

Caption: A streamlined workflow for the quantification of THPI by IDMS.

Data Analysis and Quality Assurance

-

Peak Integration: Integrate the chromatographic peaks for the selected MRM transitions for both THPI and THPI-d6.

-

Response Ratio Calculation: For each injection (calibrant, QC, and unknown sample), calculate the peak area ratio: Ratio = (Peak Area of THPI) / (Peak Area of THPI-d6).

-

Calibration Curve: Generate a calibration curve by plotting the response ratio (y-axis) against the known concentration of the THPI standards (x-axis). Apply a linear regression, often with a 1/x or 1/x² weighting, to best fit the data.

-

Quantification: Determine the concentration of THPI in the unknown samples by interpolating their measured response ratios onto the calibration curve.

-

Quality Control:

-

Method Blanks: Analyze a blank matrix sample with each batch to check for contamination.

-

Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to verify the accuracy and precision of the method.

-

Internal Standard Monitoring: The absolute peak area of the THPI-d6 should be monitored across the analytical run. Significant variation (>30%) may indicate an issue with sample preparation or instrument performance.

-

The Logic of Isotope Dilution: A Conceptual Diagram

Caption: The fundamental principle of quantification using isotope dilution.

References

- Henrion, A. (1994). Reduction of systematic errors in quantitative analysis by isotope dilution mass spectrometry (IDMS): an iterative method. Fresenius' Journal of Analytical Chemistry, 350(12), 657–658.

- BenchChem. (2025). Application Notes & Protocols: Quantitative Analysis of Atropine using Isotope Dilution Mass Spectrometry. Retrieved from a relevant scientific resource provider.

-

Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

-

PubMed. (2019). Improved Analysis of Captan, Tetrahydrophthalimide, Captafol, Folpet, Phthalimide, and Iprodione in Fruits and Vegetables by Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

-

PubMed. (2018). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Retrieved from [Link]

- National Institutes of Health. (n.d.). Inorganic Trace Analysis by Isotope Dilution Mass Spectrometry—New Frontiers.

- European Union Reference Laboratory for Single Residue Methods. (2019). Analytical Observations Report.

-

Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

-

ACS Publications. (n.d.). Quantitative analysis by isotopic dilution using mass spectroscopy: The determination of caffeine by GC-MS. Journal of Chemical Education. Retrieved from [Link]

-

ACS Publications. (n.d.). Quantitative analysis by isotopic dilution using mass spectroscopy: The determination of caffeine by GC-MS. Journal of Chemical Education. Retrieved from [Link]

- SASA (Science and Advice for Scottish Agriculture). (n.d.). The use of a deactivated (baffled) PTV injector liner and GCMS/MS method. Retrieved from a relevant government or agency website.

- BenchChem. (2025). Isotope Dilution Mass Spectrometry: A Guide to Unparalleled Accuracy and Precision in Quantitative Analysis. Retrieved from a relevant scientific resource provider.

- Waters Corporation. (n.d.). A New Strategy for the Determination of Captan and Folpet in Food Matrices.

-

ResearchGate. (n.d.). Liquid chromatography–tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide metabolites in human plasma and urine. Retrieved from [Link]

- SciSpace. (n.d.). Liquid chromatography–tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide. Retrieved from a relevant scientific article repository.

- Shimadzu. (n.d.). eC212 Analysis of Captan, Folpet and Their Derivatives in Water by APCI-LCMS-8060.

-

European Union Reference Laboratories for Pesticide Residues. (n.d.). Supercritical fluid chromatography coupled to tandem mass spectrometry for the analysis of captan and folpet in fruits and vegetables. Retrieved from [Link]

- Shimadzu. (n.d.). eC214 Analysis of Captan, Folpet, and their Derivatives in Food with APCI-LCMS-8060.

- European Union Reference Laboratories for Pesticide Residues. (n.d.). Analysis of Captan/THPI and of Folpet/PI via GC-MS/MS and LC-MS/MS.

-

NIST WebBook. (n.d.). 1,2,3,6-Tetrahydrophthalimide. Retrieved from [Link]

- CRM LABSTANDARD. (n.d.). Tetrahydrophthalimide, 1,2,3,6- solution. Retrieved from a relevant commercial standard provider's website.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Isotope dilution - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. 1,2,3,6-Tetrahydrophthalimide [webbook.nist.gov]

- 8. Tetrahydrophthalimide, 1,2,3,6- solution – CRM LABSTANDARD [crmlabstandard.com]

- 9. shimadzu.com [shimadzu.com]

- 10. shimadzu.com [shimadzu.com]

- 11. eurl-pesticides.eu [eurl-pesticides.eu]

- 12. cis-1,2,3,6-Tetrahydrophthalimide | LGC Standards [lgcstandards.com]

Troubleshooting & Optimization

Technical Support Center: Navigating Calibration Curve Non-Linearity with 1,2,3,6-Tetrahydrophthalimide-d6